Introduction: The Imidazole Scaffold in Modern Chemistry
Introduction: The Imidazole Scaffold in Modern Chemistry
An In-Depth Technical Guide to 5-bromo-2-tert-butyl-1H-imidazole: Properties, Synthesis, and Reactivity
The imidazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science.[1][2][3] As a five-membered aromatic ring containing two nitrogen atoms, its unique electronic properties, hydrogen bonding capabilities, and structural stability make it a privileged scaffold in drug design.[1][3] Imidazole derivatives exhibit a vast range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][4]
This guide focuses on 5-bromo-2-tert-butyl-1H-imidazole , a versatile synthetic intermediate. The strategic placement of a bulky, lipophilic tert-butyl group at the 2-position and a reactive bromine atom at the 5-position makes this molecule a highly valuable building block. The bromine atom, in particular, serves as a crucial synthetic handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[5][6]
This document provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, key reactive transformations, and safety considerations for 5-bromo-2-tert-butyl-1H-imidazole, designed for researchers and scientists in organic synthesis and drug development.
Physicochemical and Spectroscopic Properties
The fundamental properties of 5-bromo-2-tert-butyl-1H-imidazole are critical for its handling, storage, and application in synthetic chemistry.
General Properties
The following table summarizes the key physicochemical data for the compound, compiled from various chemical suppliers and computational models.
| Property | Value | Source(s) |
| CAS Number | 1559067-54-7 | [7][8][9] |
| Molecular Formula | C₇H₁₁BrN₂ | [7][8] |
| Molecular Weight | 203.08 g/mol | [7][8] |
| Appearance | Powder or crystals | |
| Purity | Typically ≥95% - ≥98% | [7][8] |
| Storage | Inert atmosphere, 2-8°C, keep container tightly sealed in a dry place | [8] |
| InChI Key | MEAHFTSCWFTUCC-UHFFFAOYSA-N | [7] |
| Canonical SMILES | CC(C)(C)C1=NC=C(Br)N1 | [8] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [8] |
| LogP (Predicted) | 2.47 | [8] |
Predicted Spectroscopic Signatures
While experimental spectra are substrate-specific, the structural features of 5-bromo-2-tert-butyl-1H-imidazole lead to predictable spectroscopic signatures crucial for its characterization.[10]
-
¹H NMR Spectroscopy:
-
~1.4 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the sterically bulky tert-butyl group.
-
~7.2 ppm (s, 1H): A singlet representing the proton at the C4 position of the imidazole ring.
-
~12.0 ppm (br s, 1H): A broad singlet for the N-H proton, which may be exchangeable with D₂O and its chemical shift can vary depending on solvent and concentration.
-
-
¹³C NMR Spectroscopy:
-
~31 ppm: Signal for the methyl carbons of the tert-butyl group.
-
~32 ppm: Signal for the quaternary carbon of the tert-butyl group.
-
~105 ppm: Signal for the C5 carbon, directly attached to the bromine.
-
~120 ppm: Signal for the C4 carbon.
-
~160 ppm: Signal for the C2 carbon, attached to the tert-butyl group and flanked by two nitrogen atoms.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 202 and 204, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive marker for a monobrominated compound.
-
Fragmentation: A prominent fragment would be expected at [M-15]⁺, corresponding to the loss of a methyl group from the tert-butyl substituent.[10]
-
Synthesis Pathway
While specific literature detailing the synthesis of 1559067-54-7 is sparse, a logical and efficient pathway can be designed based on established imidazole synthesis methodologies.[11] The process involves two key stages: formation of the 2-tert-butyl-1H-imidazole core followed by regioselective bromination.
Caption: A plausible two-step synthesis workflow for 5-bromo-2-tert-butyl-1H-imidazole.
Experimental Protocol: A General Guideline
This protocol is a generalized procedure and requires optimization for laboratory-specific conditions.
Step 1: Synthesis of 2-tert-butyl-1H-imidazole [12][13]
-
Reagent Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reaction Mixture: Charge the flask with an aqueous solution of glyoxal (1.0 equiv) and ammonia (2.0-2.5 equiv).
-
Aldehyde Addition: Slowly add pivalaldehyde (1.0 equiv) to the stirred solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup & Isolation: Upon completion, cool the reaction mixture to room temperature. Adjust the pH to basic (pH 9-10) with a suitable base (e.g., NaOH). Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2-tert-butyl-1H-imidazole.
Step 2: Bromination of 2-tert-butyl-1H-imidazole
-
Reagent Setup: In a flask protected from light, dissolve 2-tert-butyl-1H-imidazole (1.0 equiv) in a suitable solvent such as chloroform or carbon tetrachloride.
-
Brominating Agent: Cool the solution in an ice bath (0°C). Slowly add a solution of the brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (1.0 equiv), dropwise.
-
Rationale: The tert-butyl group at C2 is an ortho, para-directing group (activating), and the imidazole nitrogen at position 1 directs electrophiles to C5. The C4 and C5 positions are electron-rich and susceptible to electrophilic attack. The steric hindrance from the tert-butyl group favors substitution at the C5 position.
-
-
Reaction: Allow the reaction to stir at room temperature until TLC indicates full consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Isolation & Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to afford the final product, 5-bromo-2-tert-butyl-1H-imidazole.
Chemical Reactivity and Synthetic Applications
The bromine atom at the C5 position is the key to the synthetic utility of 5-bromo-2-tert-butyl-1H-imidazole, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery for building molecular complexity.[14][15]
Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[16] It allows for the coupling of the bromo-imidazole with a wide variety of aryl or heteroaryl boronic acids or esters.[14][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of 5-bromo-2-tert-butyl-1H-imidazole
-
Inert Atmosphere: To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the 5-bromo-2-tert-butyl-1H-imidazole (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Expert Insight: The choice of base is critical to prevent a common side reaction: debromination or hydrodehalogenation.[18] While strong bases like Na₂CO₃ or K₂CO₃ are common, milder bases such as cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are often superior for heteroaromatic substrates, minimizing the formation of the 2-tert-butyl-1H-imidazole byproduct.[18]
-
-
Catalyst System: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%).
-
Solvent: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water if using a carbonate or phosphate base).
-
Reaction: Heat the mixture to the required temperature (typically 80–120 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired 5-aryl-2-tert-butyl-1H-imidazole.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines, which are prevalent in pharmaceuticals.[19][20] This reaction couples the bromo-imidazole with primary or secondary amines.[21][22]
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 5-bromo-2-tert-butyl-1H-imidazole
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and the base (1.5-2.0 equiv) to an oven-dried reaction vessel.
-
Reagents: Add the 5-bromo-2-tert-butyl-1H-imidazole (1.0 equiv) and the primary or secondary amine (1.1–1.5 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat to the appropriate temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction's progress.
-
Workup and Purification: After cooling, the workup is similar to the Suzuki protocol: dilute, filter through Celite, extract, dry, and purify by column chromatography to isolate the 5-amino-substituted imidazole product.
Safety and Handling
As with any laboratory chemical, 5-bromo-2-tert-butyl-1H-imidazole should be handled with appropriate care.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[24] Some suppliers also list H302: Harmful if swallowed.
-
Precautionary Measures:
Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[25][26][27]
Conclusion
5-bromo-2-tert-butyl-1H-imidazole is a strategically functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its physicochemical properties are well-defined, and its synthesis is achievable through established chemical transformations. The true value of this compound lies in the reactivity of its C5-bromo substituent, which provides a reliable anchor point for diversification via robust and versatile cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic programs to build novel and complex molecules.
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